

IR spectrum analysis of 2-Amino-4,5-dimethoxybenzonitrile

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Compound of Interest

Compound Name:	2-Amino-4,5-dimethoxybenzonitrile
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An In-depth Technical Guide to the Infrared Spectrum Analysis of **2-Amino-4,5-dimethoxybenzonitrile**

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of pharmaceutical intermediates and active ingredients. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of **2-Amino-4,5-dimethoxybenzonitrile** (CAS 26961-27-3), a key building block in medicinal chemistry.^{[1][2][3]} We will dissect the spectrum to identify and assign the characteristic vibrational modes of its primary functional groups, grounding the interpretation in established spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for molecular characterization.

Introduction: The Molecular Blueprint

2-Amino-4,5-dimethoxybenzonitrile is a polysubstituted aromatic compound featuring a nitrile ($\text{C}\equiv\text{N}$), a primary amine ($-\text{NH}_2$), and two methoxy ($-\text{OCH}_3$) groups attached to a benzene ring. ^[1] Each of these functional groups possesses unique covalent bonds that vibrate at specific, quantized frequencies when they absorb infrared radiation.^{[4][5]} An FTIR spectrum plots the absorbed energy (as wavenumber, cm^{-1}) versus the intensity of absorption, creating a unique "molecular fingerprint." This fingerprint is invaluable for confirming the identity of the molecule

and ensuring its purity by verifying the presence of all key functional groups and the absence of unexpected impurities.

The power of IR spectroscopy lies in its ability to correlate specific absorption bands with particular bond types (e.g., N-H, C≡N, C-O, C-H). The analysis is typically bifurcated into two main regions: the Functional Group Region (4000-1500 cm^{-1}) and the Fingerprint Region (1500-400 cm^{-1}).^{[6][7]} The former contains distinct and well-separated peaks corresponding to the stretching vibrations of most functional groups, while the latter contains a complex pattern of bending vibrations and skeletal stretches that are characteristic of the molecule as a whole.^{[6][7]}

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable IR spectrum for a solid sample like **2-Amino-4,5-dimethoxybenzonitrile**, the Potassium Bromide (KBr) pellet method is a robust and widely used technique. The causality for this choice rests on KBr's optical properties: it is transparent to IR radiation in the mid-IR range (4000-400 cm^{-1}) and has a refractive index that can be closely matched to that of many organic compounds, minimizing scattering effects.

Step-by-Step Methodology: KBr Pellet Preparation

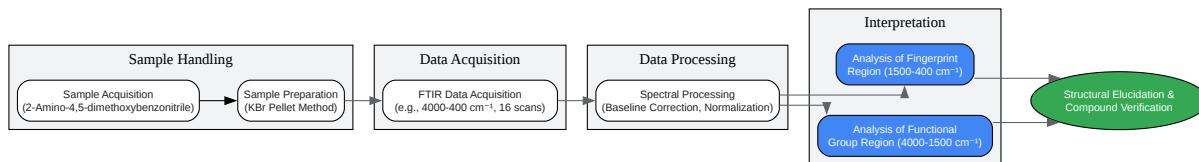
- **Sample Preparation:** Gently grind a small amount (1-2 mg) of **2-Amino-4,5-dimethoxybenzonitrile** into a fine powder using an agate mortar and pestle. This step is critical to reduce particle size and minimize light scattering, ensuring sharp, well-defined peaks.
- **Mixing:** Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The high KBr-to-sample ratio ensures that the sample molecules are well-dispersed within the alkali halide matrix.
- **Homogenization:** Thoroughly mix the sample and KBr by grinding them together for several minutes until a uniform, fine powder is achieved.
- **Pellet Pressing:** Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. The pressure causes the KBr to flow

and fuse, forming a transparent or semi-transparent disc that encases the sample.

- **Data Acquisition:** Place the resulting KBr pellet into the sample holder of an FTIR spectrometer. Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand and automatically subtracted from the sample spectrum.

Workflow for IR Spectral Analysis

The logical flow from sample to interpretation is a systematic process designed to ensure accurate structural elucidation.



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Caption: Workflow of FTIR analysis for **2-Amino-4,5-dimethoxybenzonitrile**.

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of **2-Amino-4,5-dimethoxybenzonitrile** is rich with information. We will analyze it by dissecting the key vibrational modes associated with each functional group.

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by high-energy stretching vibrations.

- N-H Stretching (Amine Group): A primary amine ($-\text{NH}_2$) is expected to show two distinct bands in the $3500\text{-}3300\text{ cm}^{-1}$ region.[6][8] These correspond to the asymmetric and symmetric stretching of the N-H bonds.[9] The asymmetric stretch occurs at a higher frequency (around $3400\text{-}3500\text{ cm}^{-1}$) while the symmetric stretch appears at a lower frequency (around $3300\text{-}3400\text{ cm}^{-1}$).[5][9] The presence of two sharp to medium intensity peaks in this area is a definitive confirmation of the primary amine group. The sharpness of these peaks, as opposed to the broad O-H stretch of alcohols, is due to the lesser extent of hydrogen bonding in amines compared to alcohols.[10]
- C-H Stretching (Aromatic and Methoxy Groups):
 - Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is part of the aromatic ring typically appears at wavenumbers just above 3000 cm^{-1} (usually $3100\text{-}3000\text{ cm}^{-1}$).[11][12][13] These bands are often of weak to medium intensity.[14]
 - Aliphatic C-H Stretch: The C-H bonds of the two methoxy ($-\text{OCH}_3$) groups are sp^3 hybridized. Their stretching vibrations are expected just below 3000 cm^{-1} , typically in the $2960\text{-}2850\text{ cm}^{-1}$ range.[7][15] One can often distinguish asymmetric and symmetric stretching modes within this range.[16]
- C≡N Stretching (Nitrile Group): The carbon-nitrogen triple bond stretch is one of the most characteristic and easily identifiable peaks in an IR spectrum. It appears as a sharp, medium-to-strong intensity band in the range of $2260\text{-}2220\text{ cm}^{-1}$.[8][17] For aromatic nitriles, conjugation with the ring can slightly lower this frequency.[17][18] This sharp absorption is a clear indicator of the nitrile functionality.
- C=C Stretching (Aromatic Ring): The benzene ring exhibits several in-ring carbon-carbon double bond stretching vibrations. These typically appear as a series of sharp peaks of variable intensity in the $1600\text{-}1450\text{ cm}^{-1}$ region.[11][12][19] Often, two prominent bands are observed near 1600 cm^{-1} and 1500 cm^{-1} .[14]

Fingerprint Region ($1500\text{ cm}^{-1} \text{-} 400\text{ cm}^{-1}$)

This region contains a wealth of complex vibrations, including bending and skeletal modes, that are unique to the overall molecular structure.

- N-H Bending: The scissoring (in-plane bending) vibration of the primary amine group gives rise to a medium-to-strong absorption in the $1650\text{-}1550\text{ cm}^{-1}$ range.[5]
- C-H Bending:
 - Aliphatic C-H Bending: The methyl groups ($-\text{CH}_3$) show bending vibrations around 1450 cm^{-1} and 1375 cm^{-1} .[20]
 - Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic ring and appear as strong bands in the $900\text{-}675\text{ cm}^{-1}$ region.[7][12] The specific pattern for the 1,2,4,5-tetrasubstituted ring in this molecule would have a characteristic absorption in this range.
- C-O Stretching (Methoxy Groups): Ethers, including aryl ethers, display strong C-O stretching bands. Due to the coupling of vibrations, two distinct C-O stretching bands are expected. The asymmetric stretch (Aryl-O) appears at a higher frequency, typically $1275\text{-}1200\text{ cm}^{-1}$, while the symmetric stretch (O-CH_3) is found at a lower frequency, around $1075\text{-}1020\text{ cm}^{-1}$.[21] These are usually among the strongest peaks in the fingerprint region.
- C-N Stretching: The stretching vibration of the C-N single bond of the aromatic amine is typically found in the $1350\text{-}1200\text{ cm}^{-1}$ range.[5]

Summary of Key Vibrational Assignments

The following table summarizes the expected IR absorption bands for **2-Amino-4,5-dimethoxybenzonitrile**, grounded in established spectroscopic data.

Functional Group	Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Observed/Assigned Frequency (cm ⁻¹)	Intensity
Primary Amine	N-H Asymmetric Stretch	3500 - 3400[5]	~3485	Medium, Sharp
	N-H Symmetric Stretch	3400 - 3300[5]	~3370	Medium, Sharp
	N-H Scissoring (Bend)	1650 - 1550[5]	~1620	Medium-Strong
Aromatic Ring	Aromatic C-H Stretch	3100 - 3000[12]	~3050	Weak-Medium
C=C Ring Stretch		1600 - 1585[12]	~1600	Medium
C=C Ring Stretch		1500 - 1400[12]	~1510	Strong
C-H Out-of-Plane Bend		900 - 675[12]	(Varies with substitution)	Strong
Methoxy Groups	Aliphatic C-H Stretch	2960 - 2850[7]	~2940, ~2840	Medium
C-O Asymmetric Stretch		1275 - 1200[21]	~1260	Strong
C-O Symmetric Stretch		1075 - 1020[21]	~1040	Strong
Nitrile Group	C≡N Stretch	2260 - 2220[8]	~2225	Strong, Sharp
Aryl Amine	C-N Stretch	1350 - 1200[5]	~1280	Medium-Strong

Conclusion

The infrared spectrum of **2-Amino-4,5-dimethoxybenzonitrile** provides a definitive confirmation of its molecular structure. The distinct, sharp absorptions for the primary amine N-H stretches, the strong nitrile C≡N stretch, the aromatic C=C and C-H vibrations, and the powerful C-O ether stretches in the fingerprint region collectively form a unique and verifiable spectroscopic signature. This guide outlines a systematic approach to both the acquisition and interpretation of this spectrum, providing the causal logic behind peak assignments. For professionals in drug development, this detailed analysis serves as a foundational tool for identity confirmation, quality assessment, and stability studies.

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